molecular formula C18H18N2O6 B461166 propan-2-yl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 695211-39-3

propan-2-yl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate

Katalognummer: B461166
CAS-Nummer: 695211-39-3
Molekulargewicht: 358.3g/mol
InChI-Schlüssel: QZSPYIDISPEVBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

The synthesis of propan-2-yl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate involves several steps. One common method involves the use of pyrano[3,2-b]pyran derivatives, which are synthesized through a series of reactions including cyclization and functional group modifications . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Propan-2-yl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets .

Wirkmechanismus

The mechanism of action of propan-2-yl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets in the body. These interactions can lead to changes in cellular processes and pathways, which can result in various biological effects. The exact molecular targets and pathways involved are still under investigation .

Eigenschaften

CAS-Nummer

695211-39-3

Molekularformel

C18H18N2O6

Molekulargewicht

358.3g/mol

IUPAC-Name

propan-2-yl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C18H18N2O6/c1-9(2)24-18(23)14-13(10-4-3-5-20-7-10)16-15(26-17(14)19)12(22)6-11(8-21)25-16/h3-7,9,13,21H,8,19H2,1-2H3

InChI-Schlüssel

QZSPYIDISPEVBP-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N

Kanonische SMILES

CC(C)OC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.